3-Methoxy-4-(4-T-butylphenyl)benzoic acid
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Overview
Description
3-Methoxy-4-(4-T-butylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a tert-butylphenyl group attached to the benzoic acid core
Preparation Methods
The synthesis of 3-Methoxy-4-(4-T-butylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-T-butylphenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of an organic solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Methoxy-4-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-formyl-4-(4-T-butylphenyl)benzoic acid, while reduction of the carboxylic acid group may produce 3-methoxy-4-(4-T-butylphenyl)benzyl alcohol.
Scientific Research Applications
3-Methoxy-4-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and tert-butylphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
3-Methoxy-4-(4-T-butylphenyl)benzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid:
3-Methoxybenzoic acid: This compound lacks both the tert-butylphenyl group and the additional methoxy group, resulting in different chemical and biological properties.
4-Tert-butylbenzoic acid: This compound lacks the methoxy group, which may affect its reactivity and interactions with other molecules.
The presence of both the methoxy and tert-butylphenyl groups in this compound makes it unique, providing a combination of steric and electronic effects that can be exploited in various applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)14-8-5-12(6-9-14)15-10-7-13(17(19)20)11-16(15)21-4/h5-11H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJUTUQXBGWKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690592 |
Source
|
Record name | 4'-tert-Butyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-05-1 |
Source
|
Record name | 4'-tert-Butyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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